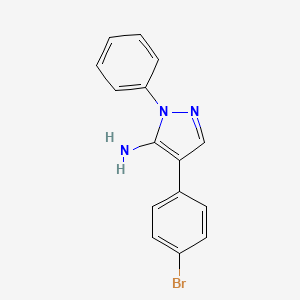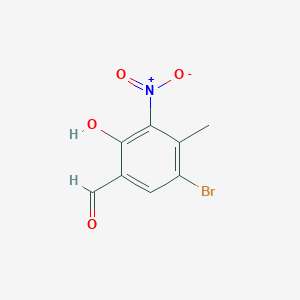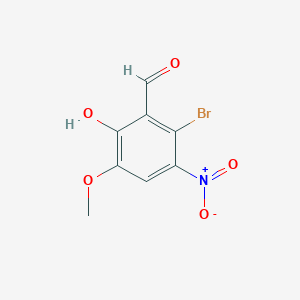
2-((4-Hydroxybenzyl)amino)phenol
Vue d'ensemble
Description
2-((4-Hydroxybenzyl)amino)phenol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Hydroxybenzyl)amino)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Hydroxybenzyl)amino)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant, Lipoxygenase Inhibitor, and Antibacterial Activities : Schiff bases derived from the reaction of 2-aminophenol with hydroxyl-benzaldehydes, including 2-[(4-hydroxybenzylidene)amino]phenol, have shown potent antioxidant, significant lipoxygenase inhibition, and excellent antibacterial activities against various bacteria (Aslam et al., 2016).
Binding Site Identification in Enzymes : The compound has been utilized in photoaffinity labeling to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), which are important in drug metabolism (Xiong et al., 2006).
Supramolecular Structure in Metal Complexes : In a study on Co(III) and Cu(II) complexes, 2-((4-Hydroxybenzyl)amino)phenol was involved in forming mononuclear complexes with diverse supramolecular structures (Xie et al., 2005).
Role in Group 13 Metal Ions : The compound, as part of hexadentate N3O3 amine phenol ligands, has been studied for its interaction with Group 13 metal ions (Liu et al., 1993).
Biological Evaluation and DNA Interaction Studies : Derivatives of 4-aminophenol, including 4-((4-(dimethylamino)benzylidene)amino)phenol, have been synthesized and evaluated for antimicrobial and antidiabetic activities. They also showed potential as anticancer agents based on DNA interaction studies (Rafique et al., 2022).
Catalytic Activity in Enzymes : The compound has been studied in the context of 4-Hydroxybenzoyl-CoA reductase, a key enzyme in the metabolism of phenolic compounds, where it plays a role in the catalytic cycle of dehydroxylation of phenolic compounds (Boll et al., 2001).
Synthesis of Amine Derivatives for Corrosion Inhibition : The compound has been synthesized as an amine derivative and studied for its efficacy in corrosion inhibition on mild steel in acidic medium (Boughoues et al., 2020).
Propriétés
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)16/h1-8,14-16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRKYKPFBCCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Hydroxybenzyl)amino)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![{2-[(Benzylamino)methyl]phenyl}methanol](/img/structure/B7725278.png)
![2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone](/img/structure/B7725287.png)

![2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B7725301.png)